Cas no 8025-81-8 (Spiramycin)

Spiramycin 化学的及び物理的性質
名前と識別子
-
- Spiramycin
- rovamycin
- provamycin
- FORMACIDINE
- foromacidin
- LEUCOMYCIN
- KITASAMYCIN BASE
- 5337r.p.
- Spiramycin from Streptomyces sp.
- 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2R,3S,4R,5R,6S)-5-[(2R,4S,5R,6R)-4,5-Dihydroxy-4,6-dimethylo
- Spiramycin I
- Sequamycin
- HY-100593
- 033ECH6IFG
- RP 5337
- CHEMBL453514
- IL-5902
- CCG-270525
- RP-5337
- SPIRAMYCIN I [MI]
- Rovamicina
- Foromacidin A
- 2-[(4R, 5S, 6S, 7R, 9R, 10R, 11E, 13E, 16R)-6-[(2S, 3R, 4R, 5S, 6R)-5-[(2S, 4R, 5S, 6S)-4, 5-dihydroxy-4, 6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R, 5S, 6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9, 16-dimethyl-2-oxo-1-oxacyclohexadeca-11, 13-dien-7-yl]acetaldehyde
- 8025-81-8
- Spiramycin I (Contains up to 6% Spiramycin III)
- s5744
- NSC-55926
- Espiramicin
- NSC-64393
- Leucomycin V, 9-O-(5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)-, (9(2R,5S,6R))-
- NSC-758472
- Leucomycin V, 9-O-((2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)-
- CS-8166
- IL 5902
- AB00514638
- UNII-033ECH6IFG
- AC-32598
- [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-{[(2S,3R,4R,5S,6R)-5-{[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-10-{[(2R,5S,6R)-5-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl]oxy}-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-7-yl]acetaldehyde (non-preferred name)
- Rovamycine
- Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-
- DTXSID9023594
- 24916-50-5
- 1ST7807
- D05908
- 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-dimethylamino-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
- G12972
- Spiramycin (JAN/USAN/INN)
- GTPL13312
- US20240118263, Compound Spiramycin
- BDBM667167
- Rovamycin (TN)
-
- MDL: MFCD01314545
- インチ: 1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26+,27+,28-,29+,30+,31-,32+,34+,35-,36-,37+,38+,39+,40+,41-,42-,43+/m1/s1
- InChIKey: ACTOXUHEUCPTEW-FCCRBRQASA-N
- ほほえんだ: O1[C@@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])([C@@]([H])([C@@]1([H])O[C@]1([H])[C@]([H])([C@@]([H])(C([H])([H])C(=O)O[C@]([H])(C([H])([H])[H])C([H])([H])C([H])=C([H])C([H])=C([H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])[C@]1([H])C([H])([H])C([H])=O)O[C@@]1([H])C([H])([H])C([H])([H])[C@@]([H])([C@]([H])(C([H])([H])[H])O1)N(C([H])([H])[H])C([H])([H])[H])O[H])OC([H])([H])[H])O[H])N(C([H])([H])[H])C([H])([H])[H])O[C@]1([H])C([H])([H])[C@@](C([H])([H])[H])([C@@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[H] |c:39,43|
計算された属性
- せいみつぶんしりょう: 842.51400504 g/mol
- どういたいしつりょう: 842.51400504 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 16
- 重原子数: 59
- 回転可能化学結合数: 11
- 複雑さ: 1370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 19
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 843.1
- トポロジー分子極性表面積: 195
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 色と性状: Amorphous
- 密度みつど: 1.2100
- ゆうかいてん: 134-137°C
- ふってん: 914℃
- フラッシュポイント: >110°(230°F)
- 屈折率: 81 ° (C=2, 10% AcOH)
- ようかいど: ethanol: 50 mg/mL, clear to slightly hazy, light-yellow
- すいようせい: Soluble in methanol. Slightly soluble in water
- LogP: log Kow = 1.87 (est)
- マーカー: 8752
- ひせんこうど: D20 -80° (methanol)
- じょうきあつ: 9.9X10-31 mm Hg at 25 °C (est)
- ようかいせい: Soluble in methanol. Slightly soluble in water
Spiramycin セキュリティ情報
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H303
- 警告文: P312
- WGKドイツ:1
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36-24/25
- 福カードFコード:10
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- RTECS番号:WG9400000
-
危険物標識:
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- どくせい:LD50 in rats (mg/kg): 9400 orally; 1000 s.c.; 170 i.v. (Sous)
Spiramycin 税関データ
- 税関コード:29419090
Spiramycin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Biosynth | AS29665-250 g |
Spiramycin base |
8025-81-8 | 250g |
$431.97 | 2023-01-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S24180-1g |
Spiramycin |
8025-81-8 | 1g |
¥109.0 | 2021-09-07 | ||
TRC | S682373-1g |
Spiramycin |
8025-81-8 | 1g |
$ 68.00 | 2023-09-06 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | SS9711-5g |
Spiramycin |
8025-81-8 | 5g |
¥520元 | 2023-09-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0819-50 mg |
Spiramycin |
8025-81-8 | 97.92% | 50mg |
¥451.00 | 2022-04-26 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S112804-25g |
Spiramycin |
8025-81-8 | >90.0%(HPLC) | 25g |
¥1159.90 | 2023-09-01 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24304-100mg |
Spiramycin |
8025-81-8 | ,HPLC≥90% | 100mg |
¥680.00 | 2022-01-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R033969-25g |
Spiramycin |
8025-81-8 | >90%(HPLC) | 25g |
¥1392 | 2023-09-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0575-25G |
Spiramycin |
8025-81-8 | >90.0%(HPLC) | 25g |
¥800.00 | 2024-04-15 | |
TRC | S682373-10g |
Spiramycin |
8025-81-8 | 10g |
$187.00 | 2023-05-17 |
Spiramycin 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
Spiramycinに関する追加情報
Introduction to Spiramycin (CAS No. 8025-81-8): Applications and Recent Research Findings
Spiramycin, a compound with the chemical identifier CAS No. 8025-81-8, is a macrolide antibiotic that has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and therapeutic potential. This powerful antibiotic is primarily known for its efficacy against a range of bacterial infections, but recent studies have also highlighted its promising applications in other medical domains.
The chemical structure of Spiramycin consists of a large macrocyclic lactone ring, which is a hallmark of macrolide antibiotics. This structure is responsible for its mechanism of action, which involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism has made Spiramycin particularly effective against Gram-positive bacteria and some Gram-negative species, as well as atypical pathogens such as Mycoplasma and Chlamydia.
In recent years, the medical community has been exploring the broader therapeutic applications of Spiramycin. One of the most notable areas of research has been its potential use in combating antibiotic-resistant bacteria. The rise of multidrug-resistant pathogens has posed a significant challenge to global healthcare, and Spiramycin's unique mechanism of action has made it a promising candidate for developing new strategies against these resistant strains.
Furthermore, studies have indicated that Spiramycin may have anti-inflammatory and immunomodulatory properties. These findings have opened up new avenues for research into the use of Spiramycin in managing chronic inflammatory diseases and autoimmune conditions. The compound's ability to modulate immune responses without significantly compromising the host immune system makes it an attractive option for further clinical investigation.
Another area where Spiramycin has shown promise is in the field of antiviral research. Preliminary studies have suggested that Spiramycin may inhibit the replication of certain viruses by interfering with their protein synthesis processes. While this area of research is still in its early stages, the findings are encouraging and warrant further exploration.
The production and purification of Spiramycin are complex processes that require specialized biotechnological techniques. Typically, Spiramycin is produced through fermentation using specific microbial strains, followed by purification steps to isolate the active compound. Advances in bioprocessing technologies have improved the yield and purity of Spiramycin, making it more feasible for large-scale pharmaceutical applications.
The pharmacokinetic profile of Spiramycin is another critical aspect that has been extensively studied. Research has shown that Spiramycin exhibits moderate bioavailability when administered orally, with a relatively long half-life. This characteristic allows for less frequent dosing, which can enhance patient compliance and convenience. Additionally, studies have explored various formulation strategies to improve the solubility and absorption of Spiramycin, further optimizing its therapeutic efficacy.
In clinical settings, Spiramycin is primarily used for treating infections caused by susceptible bacteria, particularly those involving respiratory tracts and skin infections. Its effectiveness in these applications has been well-documented in numerous clinical trials. However, the growing concern about antibiotic resistance has prompted researchers to investigate alternative uses for Spiramycin.
One innovative application being explored is the use of Spiramycin in combination therapies. By pairing Spiramycin with other antibiotics or antiviral agents, researchers aim to enhance therapeutic outcomes while minimizing the risk of resistance development. These combination therapies hold promise for addressing complex infections that require multiple modes of action.
The safety profile of Spiramycin has also been thoroughly evaluated through extensive clinical trials. While like any pharmaceutical agent, it can cause side effects such as gastrointestinal disturbances and allergic reactions, these are generally mild and well-tolerated. Ongoing research continues to monitor and assess the long-term safety of Spiramycin in various patient populations.
Future directions in Spiramycin research include exploring its potential role in oncology and neurodegenerative diseases. Preliminary findings suggest that Spiramycin may have neuroprotective properties, which could make it valuable in treating conditions such as Alzheimer's disease or Parkinson's disease. Additionally, studies are investigating its potential anti-cancer effects by examining its ability to induce apoptosis in certain cancer cell lines.
The global pharmaceutical industry continues to invest in research aimed at optimizing the production and application of Spiramycin. Collaborative efforts between academic institutions, biotechnology companies, and healthcare providers are essential for advancing our understanding of this remarkable compound and unlocking its full therapeutic potential.
